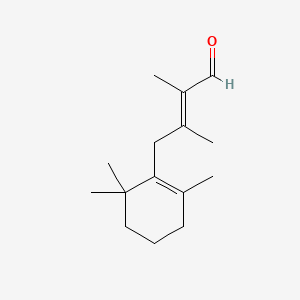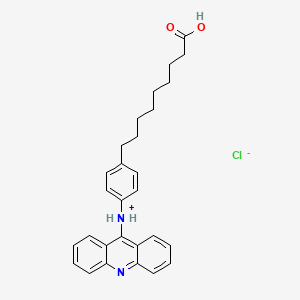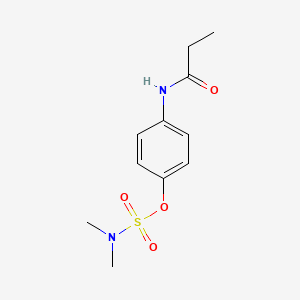
Propionanilide, p-hydroxy-, dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, p-hydroxy-, dimethylsulfamate is an organic compound with the molecular formula C11H16N2O4S It is characterized by the presence of a propionanilide core with a p-hydroxy group and a dimethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, p-hydroxy-, dimethylsulfamate typically involves the reaction of p-hydroxypropionanilide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, p-hydroxy-, dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The p-hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylsulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dimethylsulfamate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilides depending on the nucleophile used.
Scientific Research Applications
Propionanilide, p-hydroxy-, dimethylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propionanilide, p-hydroxy-, dimethylsulfamate involves its interaction with specific molecular targets. The p-hydroxy group can form hydrogen bonds with active sites of enzymes, while the dimethylsulfamate group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionanilide: Lacks the p-hydroxy and dimethylsulfamate groups.
p-Hydroxypropionanilide: Lacks the dimethylsulfamate group.
Dimethylsulfamoylpropionanilide: Lacks the p-hydroxy group.
Uniqueness
Propionanilide, p-hydroxy-, dimethylsulfamate is unique due to the presence of both the p-hydroxy and dimethylsulfamate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
73826-21-8 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[4-(propanoylamino)phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H16N2O4S/c1-4-11(14)12-9-5-7-10(8-6-9)17-18(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI Key |
HGHCQSNDQZYDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




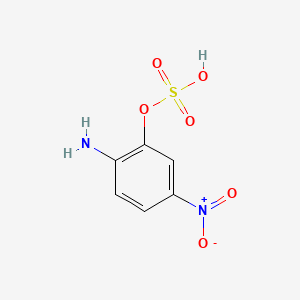

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
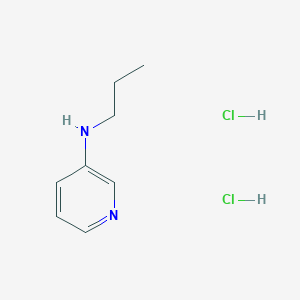



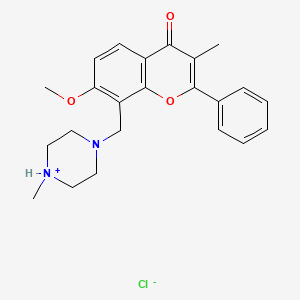

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
